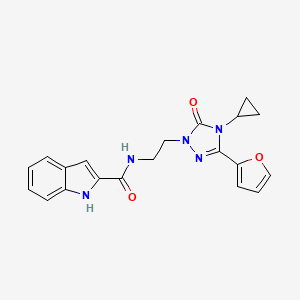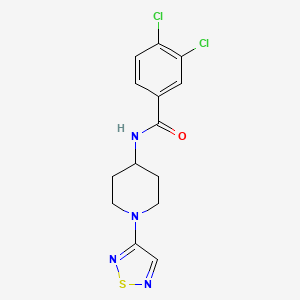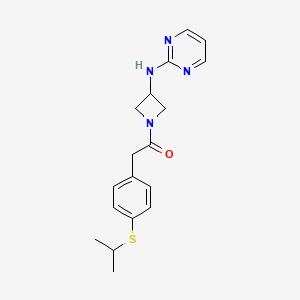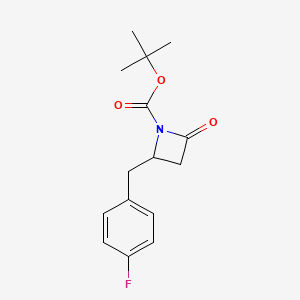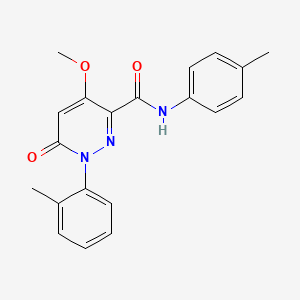
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Structure Analysis : Compounds related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide are synthesized and their structures are studied via X-ray diffraction analysis. These compounds exhibit antimicrobial and antifungal activity, highlighting their potential in medical research for developing new antibacterial agents (Gulea et al., 2019).
Cytotoxicity Studies : The cytotoxic activity of similar compounds against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, is investigated. This demonstrates the compound's potential use in cancer research and therapy development (Hassan et al., 2014).
Inhibitory Activity Research : Novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide show inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This suggests a potential role in developing anticancer therapies (Liu et al., 2020).
Pharmaceutical and Therapeutic Potential
Heterocyclic Compound Synthesis : The synthesis of novel amino acid derivatives from 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide-related compounds and their anti-microbial activities provide insights into pharmaceutical applications (El-Sakka et al., 2014).
Biological Activities of Derivatives : Certain derivatives demonstrate antibacterial and antifungal activities, suggesting potential uses in the development of new antibiotics (Vasu et al., 2005).
Analysis of Crystal Structure and Biological Activity : The crystal structure of related compounds is determined, and their biological activities, such as analgesic and anti-inflammatory properties, are evaluated. This indicates potential applications in developing new pain relief and anti-inflammatory drugs (Ukrainets et al., 2019).
Synthesis of Pyridazinone Derivatives : The synthesis of pyridazinone derivatives related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide provides insights into the development of new medicinal compounds (Soliman & El-Sakka, 2011).
Synthesis of Novel Derivatives for Biological Activities : New derivatives of the compound are synthesized and their biological activities, such as anti-inflammatory and analgesic properties, are assessed. This research aids in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : Studies on the antimicrobial and antitubercular activities of derivatives highlight the compound's potential in treating infectious diseases (Hirpara et al., 2003).
Synthesis of Heterocyclic Compounds and Biological Evaluation : The synthesis of new heterocyclic compounds from derivatives and their evaluation for biological activities provides further insights into the medicinal applications of these compounds (Soliman et al., 2022).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound and the possible hazards it may pose to health and the environment.
Future Directions
This involves potential areas of research involving the compound, like its possible applications or reactions.
properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-10-15(11-9-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJOACMUGYKDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)

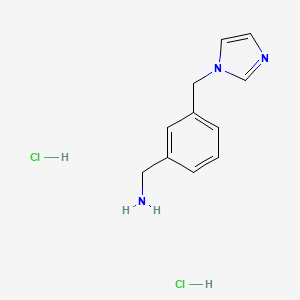
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
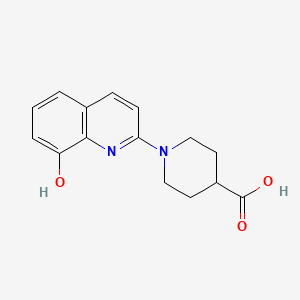
![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
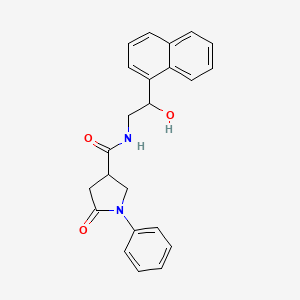
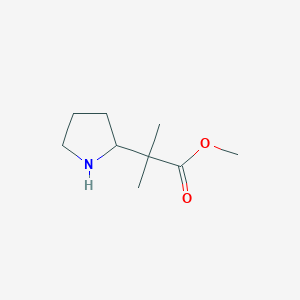
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
